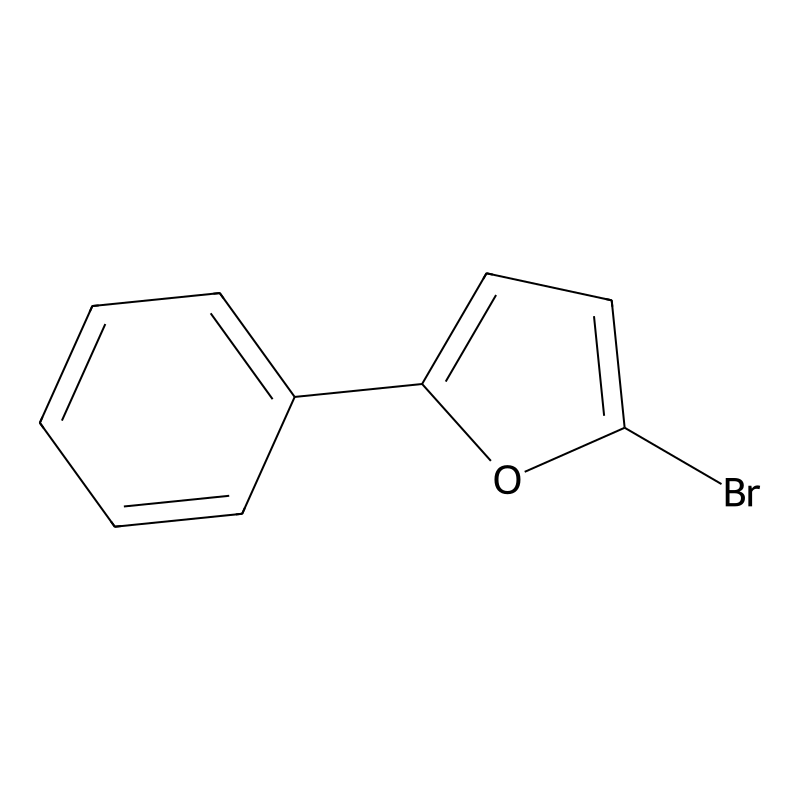

2-Bromo-5-phenylfuran

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Bromo-5-phenylfuran is an organic compound with the molecular formula and a molecular weight of approximately 223.07 g/mol. It features a furan ring that is substituted at the 2-position with a bromine atom and at the 5-position with a phenyl group. This compound belongs to the class of furan derivatives, which are characterized by their five-membered aromatic ring containing oxygen. The unique structure of 2-Bromo-5-phenylfuran contributes to its potential applications in organic synthesis and medicinal chemistry .

- Substitution Reactions: The bromine atom can be replaced by various nucleophiles through nucleophilic substitution, allowing for the synthesis of diverse derivatives.

- Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions, which facilitate the formation of carbon-carbon bonds with other aromatic or aliphatic groups, enhancing its utility in constructing complex organic molecules .

- Oxidation and Reduction Reactions: The furan ring can be subjected to oxidation or reduction, leading to various oxidized derivatives or reduced forms depending on the reagents used .

Common Reagents and Conditions- Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide are commonly employed as nucleophiles.

- Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically utilized in these reactions.

- Oxidation: Potassium permanganate or chromium trioxide can be used to oxidize the furan ring.

The synthesis of 2-Bromo-5-phenylfuran can be achieved through several methods:

- Bromination of 5-phenylfuran: This is a common synthetic route where bromine or N-bromosuccinimide is used to selectively brominate at the 2-position of the furan ring. This reaction often requires specific conditions or catalysts to achieve high selectivity .

- Industrial Production: In industrial settings, continuous flow reactors may be employed for large-scale bromination processes, ensuring consistent product quality and yield through precise control of reaction parameters such as temperature and pressure.

2-Bromo-5-phenylfuran has several applications in organic chemistry:

- Synthetic Intermediates: It serves as an important intermediate in the synthesis of more complex organic compounds, particularly in pharmaceuticals and agrochemicals.

- Material Science: Its derivatives may be explored for use in polymer science due to their unique electronic properties stemming from the furan ring structure.

- Biological Research: The compound's potential biological activities make it a subject of interest for drug discovery and development efforts .

Interaction studies involving 2-Bromo-5-phenylfuran primarily focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential as a building block for more complex molecules. Furthermore, research into its interactions with biological systems may reveal insights into its pharmacological potential, although specific studies on this compound are still emerging .

Several compounds share structural similarities with 2-Bromo-5-phenylfuran. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 5-Phenylfuran | Furan ring with a phenyl group | Lacks bromine substitution; serves as a precursor |

| 2-Chloro-5-phenylfuran | Furan ring substituted with chlorine instead | Chlorine is less reactive than bromine |

| 2-Bromo-3-methylfuran | Methyl group at position 3 | Alters electronic properties compared to phenyl |

| 5-Nitro-2-furaldehyde | Nitro group at position 5 | Potentially different biological activities |

The uniqueness of 2-Bromo-5-phenylfuran lies in its specific substitution pattern that combines both a halogen (bromine) and an aromatic system (phenyl), which enhances its reactivity and potential applications in organic synthesis compared to its analogs .